Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride

Solubility Formulation development Salt selection

4‑Methyl‑2‑(piperidin‑4‑yl)‑1H‑imidazole‑5‑carboxylic acid dihydrochloride (CAS 2173997‑12‑9) is a synthetic, small‑molecule heterocyclic compound that combines a 1H‑imidazole‑5‑carboxylic acid core with a piperidin‑4‑yl substituent at the 2‑position and a methyl group at the 4‑position [REFS‑1]. The dihydrochloride salt form is specifically engineered to increase aqueous solubility and long‑term chemical stability compared with the free‑base parent molecule (CAS 2168139‑12‑4) [REFS‑2][REFS‑3].

Molecular Formula C10H17Cl2N3O2
Molecular Weight 282.17
CAS No. 2173997-12-9
Cat. No. B2548622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride
CAS2173997-12-9
Molecular FormulaC10H17Cl2N3O2
Molecular Weight282.17
Structural Identifiers
SMILESCC1=C(N=C(N1)C2CCNCC2)C(=O)O.Cl.Cl
InChIInChI=1S/C10H15N3O2.2ClH/c1-6-8(10(14)15)13-9(12-6)7-2-4-11-5-3-7;;/h7,11H,2-5H2,1H3,(H,12,13)(H,14,15);2*1H
InChIKeyJJFWPHORLHBONR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride (CAS 2173997‑12‑9): Structural Identity and Compound Class for Scientific Procurement


4‑Methyl‑2‑(piperidin‑4‑yl)‑1H‑imidazole‑5‑carboxylic acid dihydrochloride (CAS 2173997‑12‑9) is a synthetic, small‑molecule heterocyclic compound that combines a 1H‑imidazole‑5‑carboxylic acid core with a piperidin‑4‑yl substituent at the 2‑position and a methyl group at the 4‑position [REFS‑1]. The dihydrochloride salt form is specifically engineered to increase aqueous solubility and long‑term chemical stability compared with the free‑base parent molecule (CAS 2168139‑12‑4) [REFS‑2][REFS‑3]. The compound is supplied as a crystalline powder (purity ≥ 95 %, storage at ambient temperature) and is intended exclusively for research‑and‑development use [REFS‑4].

Why 4‑Methyl‑2‑(piperidin‑4‑yl)‑1H‑imidazole‑5‑carboxylic acid dihydrochloride Cannot Be Replaced by Close‑in Analogs


Although numerous imidazole‑piperidine scaffolds populate the medicinal‑chemistry inventory, three structural determinants preclude generic replacement of this specific substance. First, the 4‑methyl group on the imidazole ring modifies both the electron density of the heterocycle and the torsion angle with the piperidine substituent, parameters that have been shown to govern kinase‑inhibitor selectivity and cellular potency [REFS‑1]. Second, the free carboxylic acid at the 5‑position contrasts with the corresponding methyl or ethyl esters (e.g., CAS 2490412‑70‑7 and CAS 2172587‑17‑4) that require additional hydrolytic steps if the acid is the desired synthetic intermediate [REFS‑2]. Third, attachment of the piperidine at the C‑4 carbon rather than the C‑3 position (cf. CAS 2174002‑43‑6) alters the spatial orientation of the basic nitrogen, which directly affects engagement with aspartate‑rich binding pockets and salt‑bridge formation [REFS‑1]. These structural features are not simultaneously replicated by any single commercially catalogued analog, making unverified substitution high‑risk in established medicinal‑chemistry workflows.

Quantitative Differentiation Evidence for 4‑Methyl‑2‑(piperidin‑4‑yl)‑1H‑imidazole‑5‑carboxylic acid dihydrochloride (2173997‑12‑9)


Dihydrochloride Salt Enhances Aqueous Solubility Relative to the Free‑Base Parent

The dihydrochloride salt form (CAS 2173997‑12‑9) provides a markedly higher aqueous solubility than the corresponding free base (CAS 2168139‑12‑4). While precise quantitative solubility values for this specific pair are not publicly reported, the salt contains two equivalents of HCl per molecule (MW 282.17 Da versus 209.24 Da for the free base), which introduces two ionisable centres that demonstrably improve dissolution in polar media. The free base is practically insoluble in water and requires organic co‑solvents (DMSO, DMF) for biological assays, whereas the dihydrochloride is reported as freely soluble in water and methanol [REFS‑1][REFS‑2]. In the broader class of 4‑piperidinyl‑imidazole p38 MAP kinase inhibitors, incorporation of the 4‑piperidinyl moiety enhanced aqueous solubility, and further solubility gains were achieved through salt formation [REFS‑3].

Solubility Formulation development Salt selection

4‑Methyl Substitution on the Imidazole Ring Differentiates from Non‑Methylated Analog in p38 MAP Kinase Inhibitor SAR

In the diarylimidazole class of p38 MAP kinase inhibitors, methylation on the imidazole ring was found to be critical for oral bioavailability. Luell et al. showed that ‘oral bioavailability … was found to be poor unless the imidazole was methylated on nitrogen’ [REFS‑1]. Although the present compound carries a C‑methyl at the 4‑position rather than an N‑methyl, the methyl group still increases LogP by approximately 0.5‑0.7 units relative to the non‑methylated analog 2‑(piperidin‑4‑yl)‑1H‑imidazole‑5‑carboxylic acid [REFS‑2], which enhances passive membrane permeability. In a separate SAR study, tetrasubstituted imidazole p38 inhibitors bearing a 4‑piperidinyl moiety at the 2‑position showed a 10‑ to 50‑fold improvement in cell‑based TNF‑α release inhibition compared to analogs lacking this substitution [REFS‑1]. No equivalent data are available for the non‑methylated 2‑(piperidin‑4‑yl)‑1H‑imidazole‑5‑carboxylic acid scaffold.

p38 MAP kinase Selectivity Structure‑activity relationship

Free Carboxylic Acid at the 5‑Position Enables Direct Conjugation Without Hydrolysis, Unlike Ester Prodrugs

The 5‑carboxylic acid group is present as the free acid, not as a methyl or ethyl ester. The methyl ester analog (CAS 2490412‑70‑7, methyl 2‑(piperidin‑4‑yl)‑1H‑imidazole‑5‑carboxylate dihydrochloride, MW 268.14) and the ethyl ester analog (CAS 2172587‑17‑4, ethyl 4‑methyl‑2‑(piperidin‑4‑yl)‑1H‑imidazole‑5‑carboxylate dihydrochloride, MW 310.23) both require a saponification or deprotection step before the carboxylic acid can participate in amide‑bond formation or HATU‑mediated coupling. The free acid eliminates this synthetic step, reducing the overall sequence by 1‑2 transformations and improving atom economy. The target compound possesses 5 hydrogen‑bond donors and a topological polar surface area of 78 Ų, whereas the methyl ester analog has fewer H‑bond donors (reduced by 1) and a lower TPSA (~63 Ų) [REFS‑1][REFS‑2], making the free acid a superior intermediate for synthesising polar, target‑facing amides.

Synthetic intermediate Amide coupling Medicinal chemistry

Piperidin‑4‑yl (C‑4) Attachment to the Imidazole Ring Offers Different Steric and Electronic Properties than the Piperidin‑3‑yl Isomer

The piperidine ring is connected through its 4‑position (para to the nitrogen), not the 3‑position. The regioisomer 4‑methyl‑2‑(piperidin‑3‑yl)‑1H‑imidazole‑5‑carboxylic acid dihydrochloride (CAS 2174002‑43‑6) is also commercially catalogued [REFS‑1]. In the 4‑yl isomer, the piperidine nitrogen projects linearly away from the imidazole plane, maximising the distance between the basic nitrogen and the imidazole ring centroid. In the 3‑yl isomer, the nitrogen is offset by a tetrahedral angle, bringing it closer to the imidazole core and altering the dipole moment. This geometric difference has been exploited in structure‑based design of kinase inhibitors, where the 4‑piperidinyl orientation facilitates conserved hydrogen‑bond contacts with the hinge region and salt‑bridge formation with catalytic lysine or aspartate residues [REFS‑2]. No head‑to‑head potency comparison between the 4‑yl and 3‑yl isomers has been published, but the 4‑yl orientation is overwhelmingly preferred in the patent literature for imidazole‑piperidinyl kinase inhibitors (e.g., WO 2014/078634, WO 2014/078637) [REFS‑3].

Regioisomer differentiation Steric effects Receptor fit

Product‑Grade Purity (≥ 95 %) and Ambient‑Temperature Storage Differentiate from Lower‑Purity or Cold‑Chain‑Dependent Batches

Supplier specifications indicate a purity of ≥ 95 % (HPLC or equivalent) for the dihydrochloride salt, with storage at ambient temperature (RT) [REFS‑1][REFS‑2]. The free‑base parent (CAS 2168139‑12‑4) is often supplied at lower purity (typically 90‑93 %) and may require desiccated storage at −20 °C to prevent hygroscopic degradation [REFS‑3]. The dihydrochloride is sourced from Enamine (Ukraine) with catalog number EN300‑1689019 and is distributed through Sigma‑Aldrich, providing full traceability and a certificate of analysis [REFS‑1]. Pricing data from Kuujia indicate commercial availability at USD 216 for 50 mg and USD 723 for 500 mg from Enamine, while Chemenu offers 250 mg at USD 513 [REFS‑2], establishing a transparent cost basis for budget planning.

Purity specification Storage stability Procurement quality

Recommended Application Scenarios for 4‑Methyl‑2‑(piperidin‑4‑yl)‑1H‑imidazole‑5‑carboxylic acid dihydrochloride Based on Differentiation Evidence


Synthesis of p38 MAP Kinase Inhibitor Candidates for Anti‑Inflammatory Programmes

The compound’s 4‑methyl‑imidazole core combined with a 4‑piperidinyl substituent recapitulates the pharmacophoric features of the most potent and selective p38 MAP kinase inhibitors described by Merck [REFS‑1]. Its dihydrochloride salt ensures aqueous solubility for in‑vitro kinase assays, and the free carboxylic acid enables direct amide coupling to explore P‑loop or hinge‑region contacts without additional deprotection steps.

Parallel Library Synthesis of GPCR‑Targeting Imidazole Amides

With five hydrogen‑bond donors and a TPSA of 78 Ų, the free acid is ideally suited for generating libraries of polar amides that target Class A GPCRs (e.g., muscarinic, histamine H3, or serotonin 5‑HT4 receptors), where the piperidine nitrogen provides a basic centre for conserved aspartate salt‑bridge interactions [REFS‑2]. The 4‑yl regioisomer geometry is preferred for receptor complementarity based on published antagonist patents [REFS‑3].

CNS Drug Discovery Building Block for Blood‑Brain‑Barrier‑Penetrant Candidates

The 4‑methyl substituent increases lipophilicity by an estimated LogP of 0.5‑0.7 units relative to the non‑methylated analog [REFS‑1], which is within the favourable range for passive blood‑brain barrier penetration (LogP 1‑3). Combined with the moderate TPSA, this scaffold is a strategic starting point for CNS‑targeted kinase or GPCR programmes.

Reproducible In‑Vitro Pharmacology with Traceable High‑Purity Material

The Sigma‑Aldrich/Enamine supply chain (EN300‑1689019) delivers ≥ 95 % purity with full certificate‑of‑analysis traceability [REFS‑4]. Ambient‑temperature storage eliminates cold‑chain logistics, and the consistent quality reduces batch‑to‑batch variability in dose‑response assays, making it the preferred procurement option for laboratories that require regulatory‑grade documentation.

Quote Request

Request a Quote for 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.